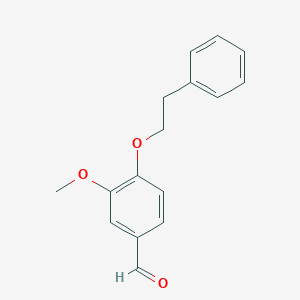

3-Methoxy-4-(2-phenylethoxy)benzaldehyde

Description

Contextual Significance in Synthetic Organic Chemistry

The significance of 3-Methoxy-4-(2-phenylethoxy)benzaldehyde in synthetic organic chemistry lies in its utility as a precursor molecule. Substituted benzaldehydes are pivotal intermediates for creating a wide array of organic compounds. acs.org They serve as foundational scaffolds upon which greater molecular complexity can be built.

The synthesis of this compound typically starts from more common and readily available precursors, such as isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). nist.gov The preparation often involves a Williamson ether synthesis, a reliable and well-established reaction where the hydroxyl group of isovanillin is alkylated using a suitable phenylethyl halide. orientjchem.orggoogle.com This straightforward accessibility from inexpensive starting materials makes it an attractive intermediate for both academic research and larger-scale industrial applications. Its structure is a deliberate combination of functionalities, providing a platform for developing new molecules with specific, targeted properties.

Overview of Structural Features and Reactivity Potential

The chemical identity and behavior of this compound are defined by its distinct structural components. epa.gov The molecule is built upon a benzaldehyde (B42025) core, which is a benzene (B151609) ring bearing a formyl (-CHO) group. This core is further functionalized with a methoxy (B1213986) group (-OCH₃) at position 3 and a phenylethoxy group (-OCH₂CH₂C₆H₅) at position 4.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | epa.govchemnet.comfluorochem.co.uk |

| Average Mass | 256.301 g/mol | epa.gov |

| Monoisotopic Mass | 256.109944 g/mol | epa.gov |

| CAS Number | 149428-74-0 | epa.govchemnet.comfluorochem.co.ukabcr.comlabfind.co.kr |

The reactivity of the compound is primarily governed by the aldehyde functional group. Aldehydes are well-known for their susceptibility to nucleophilic attack at the carbonyl carbon, making them precursors to a vast range of other functional groups and molecular extensions. smolecule.com Common reactions involving the aldehyde group include:

Oxidation to form a carboxylic acid.

Reduction to form a primary alcohol.

Nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents).

Condensation reactions , such as the aldol (B89426) or Knoevenagel condensations, to form new carbon-carbon bonds.

The ether linkages are generally stable, providing a robust connection for the phenylethoxy side chain. The two aromatic rings can potentially undergo electrophilic substitution, with the existing substituents influencing the position of any new functional groups.

Research Landscape and Emerging Areas of Investigation

The research landscape for this compound is best understood within the broader context of substituted benzaldehydes, which are a cornerstone of medicinal and synthetic chemistry. mdpi.comnih.gov While specific high-profile applications of this exact molecule are not widely documented, its structural motifs are present in compounds investigated for significant biological activity.

Research into related substituted benzaldehydes is extensive. For example, molecules with similar frameworks are explored as:

Antimicrobial agents , where the aldehyde functionality can contribute to biological activity. mdpi.comnih.gov

Therapeutic agents for conditions like sickle cell disease, where specifically designed benzaldehydes can bind to hemoglobin. nih.gov

Precursors to important drug intermediates , such as those used in the synthesis of apremilast, a phosphodiesterase 4 (PDE4) inhibitor. google.com

Furthermore, the development of novel synthetic methods to produce highly functionalized aldehydes, including those with isotopic labels for use as PET tracers in medical imaging, remains an active area of research. acs.orgacs.org This highlights the enduring importance of creating new and diverse aldehyde building blocks. Therefore, this compound represents a valuable platform for the synthesis of novel compounds that may be investigated for a wide range of applications, particularly in the discovery of new pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16-11-14(12-17)7-8-15(16)19-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQXMNKNBDWQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274065 | |

| Record name | 3-Methoxy-4-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149428-74-0 | |

| Record name | 3-Methoxy-4-(2-phenylethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149428-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxy 4 2 Phenylethoxy Benzaldehyde and Its Precursors

Alkylation-Based Synthesis Routes

Alkylation, particularly the formation of an ether bond (etherification), is a cornerstone in the synthesis of 3-Methoxy-4-(2-phenylethoxy)benzaldehyde. These routes are characterized by their efficiency and directness in constructing the target molecule from readily available precursors.

O-Alkylation Strategies Utilizing Hydroxybenzaldehyde Intermediates

The most direct and widely employed method for synthesizing this compound is the O-alkylation of a hydroxybenzaldehyde intermediate, specifically 4-hydroxy-3-methoxybenzaldehyde (vanillin). This reaction falls under the category of the Williamson ether synthesis, a venerable and reliable method for forming ethers.

The core of this strategy involves the reaction between the phenoxide ion of vanillin (B372448) and an alkylating agent, such as (2-bromoethyl)benzene. The reaction mechanism is initiated by a base, which deprotonates the hydroxyl group of vanillin to form a nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of the (2-bromoethyl)benzene via a nucleophilic substitution (SN2) reaction, displacing the bromide and forming the desired ether linkage. The selectivity for O-alkylation over other potential reactions is high due to the enhanced nucleophilicity of the phenolic oxygen under basic conditions.

Reaction Conditions and Optimization for Ether Formation

The efficiency and yield of the etherification reaction are highly dependent on the chosen reaction conditions. A variety of bases, solvents, and catalysts can be employed, each offering distinct advantages. Optimization of these parameters is crucial for achieving high conversion rates and minimizing side reactions.

Bases: Common bases used to facilitate the deprotonation of the vanillin hydroxyl group include inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH), as well as organic bases like triethylamine. The choice of base can influence the reaction rate and yield, with stronger bases often leading to faster reactions.

Solvents: The solvent plays a critical role in solvating the reactants and influencing the reaction mechanism. Aprotic polar solvents such as acetonitrile (CH₃CN) and dimethyl sulfoxide (DMSO) are frequently used. In some protocols, phase-transfer catalysts are employed to facilitate the reaction in a biphasic system, such as using an aqueous solution of sodium hydroxide with a catalyst like tetrabutylammonium bromide.

Temperature and Duration: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the solvent's boiling point. For instance, reactions using potassium carbonate in acetonitrile often require refluxing for several hours to achieve optimal conversion. In contrast, methods employing phase-transfer catalysis can sometimes proceed efficiently at lower temperatures, such as 25-60°C.

Research has shown that using 1.5 equivalents of potassium carbonate in anhydrous acetonitrile at reflux for 8 hours can deliver yields as high as 96%. The use of triethylamine as a catalyst in ethanol at room temperature has also been reported as an effective method.

Below is an interactive data table summarizing various conditions for O-alkylation of hydroxybenzaldehydes.

| Precursor | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Duration | Yield |

| 4-hydroxy-3-methoxybenzaldehyde | Phenacyl Bromide | K₂CO₃ | - | Acetonitrile | Reflux | 8 h | 96% |

| 4-hydroxybenzaldehyde | 4-bromobenzyl bromide | KOH | - | DMSO | 80 °C | 1 h | 96% |

| 4-hydroxy-3-methoxybenzaldehyde | 4'-bromo phenacyl bromide | Triethylamine | - | Ethanol | Room Temp. | 20 h | 46.3% |

| Isovanillin (B20041) | Bromoethane | NaOH | Benzyltriethylammonium chloride | Water | 25 °C | 4 h | 94.8% |

Functional Group Interconversion in Precursor Synthesis

The synthesis of precursors for this compound often requires strategic functional group interconversions. These transformations include the oxidation of various functional groups to form the required aldehyde moiety and the introduction of the methoxy (B1213986) group onto the aromatic ring.

Oxidation Pathways for Aldehyde Precursors

While many synthetic routes start with a benzaldehyde (B42025) derivative like vanillin, it is sometimes necessary to generate the aldehyde group from other precursors. The selective oxidation of benzylic functional groups is a key strategy for this purpose.

Oxidation of Methyl Groups: A common precursor to benzaldehydes is toluene or its derivatives. The methyl group can be oxidized to an aldehyde using specific reagents. The Etard reaction, which uses chromyl chloride (CrO₂Cl₂), converts the methyl group into a chromium complex that hydrolyzes to the aldehyde. ncert.nic.in Alternatively, treating the toluene derivative with chromic oxide (CrO₃) in acetic anhydride yields a benzylidene diacetate, which can then be hydrolyzed to the benzaldehyde. ncert.nic.in Catalytic systems using transition metals and air or other oxidants are also employed for the liquid-phase oxidation of toluenes. acs.org

Oxidation of Benzyl Alcohols: Benzylic alcohols are readily oxidized to the corresponding aldehydes. A wide range of oxidizing agents can be used, including nitric acid, potassium permanganate, and various chromium-based reagents. ncert.nic.in To avoid over-oxidation to the carboxylic acid, milder and more selective methods are often preferred. nih.govlakeland.edu Catalytic systems using metals like palladium or iron in the presence of an oxidant such as hydrogen peroxide or molecular oxygen offer greener and more selective alternatives. nih.govfrontiersin.orgacs.org

Oxidation of Benzylic Halides: Benzylic halides, such as benzyl bromides, can be converted to aldehydes through several methods. The Sommelet reaction utilizes hexamethylenetetramine to transform the halide into the aldehyde. erowid.orgasianpubs.org The Kornblum oxidation employs dimethyl sulfoxide (DMSO) as the oxidant. asianpubs.org Other modern methods include oxidation with TEMPO/KNO₂ under an oxygen atmosphere or using specialized ionic liquids. asianpubs.orgtandfonline.com

Methoxylation Techniques for Aromatic Rings

The introduction of the methoxy group at the C3 position of the benzaldehyde ring is a crucial step if the starting material lacks this feature. A common precursor for this transformation is a corresponding hydroxybenzaldehyde, such as 3-hydroxy-4-alkoxybenzaldehyde.

The methoxylation is typically achieved via a Williamson ether synthesis, where the hydroxyl group is converted into a methoxy group. The process involves deprotonating the phenol with a base, such as sodium hydroxide (NaOH), to form a sodium phenoxide intermediate. This nucleophilic intermediate is then treated with a methylating agent. Common methylating agents include dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I). The reaction is typically carried out in an aqueous or alcoholic solution. For example, treating 3-hydroxy-4-methylbenzaldehyde with dimethyl sulfate in an aqueous NaOH solution at 40-45°C results in a high yield of the corresponding 3-methoxy-4-methylbenzaldehyde.

Multi-Component Reactions (MCRs) for Complex Scaffolds Involving Benzaldehyde Derivatives

Benzaldehyde and its derivatives are exceptionally useful building blocks in multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation, incorporating essentially all of the atoms from the reactants into the final structure. These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity and build diverse compound libraries.

Several prominent MCRs utilize benzaldehydes as a key electrophilic component:

Biginelli Reaction: This classic three-component reaction involves the acid-catalyzed condensation of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. wikipedia.orgtaylorandfrancis.com The reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic scaffolds of significant interest in medicinal chemistry. wikipedia.orgbeilstein-journals.orgnih.gov

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org It is one of the most powerful MCRs for generating peptide-like structures, known as α-aminoacyl amides, with high diversity in a single step. nih.govsciepub.comacs.org

Passerini Reaction: This is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org It is one of the oldest known isocyanide-based MCRs and provides a straightforward route to these functionalized amide derivatives. researchgate.netresearchgate.netwalisongo.ac.id

These reactions demonstrate the versatility of the benzaldehyde scaffold in constructing complex molecular architectures efficiently. By employing a substituted benzaldehyde like this compound in these MCRs, chemists can readily incorporate its unique structural features into larger, more complex molecules for various applications in materials science and drug discovery.

Catalytic Approaches in Targeted Synthesis

The primary synthetic route to this compound involves the formation of an ether linkage between a vanillin derivative and a phenylethyl moiety. This transformation, a cornerstone of its synthesis, is frequently achieved through catalytic O-alkylation.

Another significant catalytic strategy applicable to the formation of the aryl ether bond is the Ullmann condensation. This method is particularly useful for coupling aryl halides with alcohols and typically employs a copper catalyst. While more commonly applied for diaryl ethers, the principles can be adapted for alkyl-aryl ether synthesis. The Ullmann reaction often requires higher temperatures but can be effective when other methods, like the Williamson synthesis, are less efficient, particularly with less reactive substrates. ukzn.ac.za

Modern synthetic organic chemistry also offers more advanced catalytic systems that could be applied to this synthesis. For instance, synergistic catalysis involving photoredox and metal catalysts has emerged as a powerful tool for forming complex molecules, including various benzaldehyde derivatives from non-aromatic precursors. nih.gov Although not yet specifically reported for this compound, these innovative approaches represent a frontier in developing highly efficient and selective synthetic routes.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for this compound is critically dependent on factors such as yield, reaction time, cost, and environmental impact. A comparative analysis of different catalytic approaches highlights the trade-offs associated with each method.

The base-catalyzed Williamson ether synthesis is widely employed due to its reliability and the use of readily available and inexpensive reagents. For analogous phenacyloxy benzaldehyde derivatives, syntheses using triethylamine as a catalyst in micellar media have reported yields in the range of 46-66%. orientjchem.org The use of potassium carbonate is also a common and effective strategy for this O-alkylation. nih.gov These reactions are generally selective for the hydroxyl group, especially when it is the most acidic proton in the molecule, thus minimizing side reactions.

The Ullmann condensation, while a powerful tool for C-O bond formation, typically requires harsher reaction conditions, including high temperatures and the use of a copper catalyst, which can present toxicity and removal challenges. However, it offers an alternative for substrates that are poor nucleophiles or unreactive in standard SNAr conditions.

The table below provides a comparative overview of catalytic conditions used for analogous etherification reactions relevant to the synthesis of the target compound.

| Catalytic System | Precursors | Reaction Conditions | Yield | Reference |

| Triethylamine | 4-hydroxy-3-methoxybenzaldehyde, 4'-bromo phenacyl bromide | Ethanol, Room Temp., 20 hrs | 46.3% | orientjchem.org |

| Triethylamine | 4-hydroxybenzaldehyde, phenacyl bromide | Methanol, Room Temp., 7 hrs | 60% | orientjchem.org |

| K₂CO₃ | 4-hydroxybenzaldehydes, various alkyl halides | Not specified | Not specified | nih.gov |

| Copper Catalysis (Ullmann) | Aryl Halide, Alcohol | High Temperature | Variable |

This table is generated based on data from analogous reactions and serves as an illustrative comparison.

Derivatization Strategies and Analogue Synthesis for Research Applications

Structure-Activity Relationship (SAR) Studies in Analogue Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogues of 3-Methoxy-4-(2-phenylethoxy)benzaldehyde, SAR studies aim to identify the key structural motifs responsible for a particular biological effect and to guide the design of more potent and selective molecules. While a comprehensive SAR study on a single biological target for a wide range of this compound analogues is not extensively documented in a single report, a cohesive understanding can be constructed from various studies on structurally related benzaldehyde (B42025) derivatives.

The general approach to SAR for this class of compounds involves systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint, such as enzyme inhibition or cellular activity. The key areas for modification include the benzaldehyde ring, the methoxy (B1213986) group, the ether linkage, and the terminal phenyl ring of the phenylethoxy group.

Influence of Substituents on the Benzaldehyde Ring: The substitution pattern on the benzaldehyde ring is crucial for activity. The presence and position of the methoxy group, in particular, can significantly influence the molecule's interaction with biological targets. Studies on related benzaldehyde derivatives have shown that the arrangement of hydroxyl and methoxy groups can determine the inhibitory potency against enzymes like α-glucosidase and α-amylase. For instance, dihydroxybenzaldehyde isomers have demonstrated inhibitory activity against α-glucosidase. nih.gov

Modifications of the Linker and the Terminal Phenyl Ring: The nature of the linker between the two aromatic rings and the substituents on the terminal phenyl ring play a significant role in modulating biological activity. The synthesis of chalcone (B49325) derivatives from 3-benzyloxy-4-methoxybenzaldehyde (B16803) (a close analogue) and various acetophenones has allowed for the exploration of the impact of different substituents on the terminal phenyl ring. nih.gov In one such study, the introduction of a chloro group at the 2-position or a methoxy or methyl group at the 4-position of the terminal phenyl ring resulted in compounds with notable antibacterial activity. nih.gov This suggests that both the electronic and steric properties of the substituents on this ring are important determinants of activity.

The replacement of the phenylethoxy group with other substituted benzyloxy moieties, such as a 4-nitrobenzyloxy group, has been shown to be a viable synthetic strategy. nih.gov While the direct impact on a specific biological activity was not detailed in the crystallographic study of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the introduction of a strong electron-withdrawing group like the nitro group would be expected to significantly alter the molecule's electronic profile and potential for interaction with biological targets.

The table below illustrates a hypothetical SAR based on findings from various studies on related benzaldehyde derivatives, showcasing how different structural modifications could potentially influence inhibitory activity against a generic enzyme target.

| Compound Analogue | Modification from Parent Compound | Observed/Hypothesized Activity Trend |

| Parent Compound | This compound | Baseline Activity |

| Analogue 1 | Replacement of phenylethoxy with 4-chlorophenylethoxy | Increased activity due to favorable hydrophobic/electronic interactions of the chloro group. |

| Analogue 2 | Replacement of phenylethoxy with 4-methoxyphenylethoxy | Variable activity; potential for hydrogen bonding but could also increase metabolic susceptibility. |

| Analogue 3 | Introduction of a ketone on the linker (phenacyloxy derivative) | Altered activity profile due to change in geometry and introduction of a hydrogen bond acceptor. |

| Analogue 4 | Replacement of methoxy group with a hydroxyl group | Potential for increased hydrogen bonding and altered electronic properties, which could increase or decrease activity depending on the target. |

| Analogue 5 | Conversion of aldehyde to a chalcone with an unsubstituted phenyl ring | Often leads to a new spectrum of activity, such as antimicrobial or anticancer effects. |

| Analogue 6 | Chalcone derivative with a 4-chlorophenyl group | Potentially enhanced antimicrobial activity compared to the unsubstituted chalcone. |

This table is illustrative and compiles trends observed across different studies on related benzaldehyde derivatives to demonstrate the principles of SAR.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 3-Methoxy-4-(2-phenylethoxy)benzaldehyde, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon skeletons, respectively.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is used to identify the number and electronic environment of hydrogen atoms in a molecule. Based on the structure of this compound, a specific pattern of signals is expected. The protons on the benzaldehyde (B42025) ring, influenced by the electron-withdrawing aldehyde group and electron-donating ether/methoxy (B1213986) groups, would appear as distinct multiplets in the aromatic region. The aldehydic proton itself would be a highly deshielded singlet. The methoxy group would present as a sharp singlet, while the two methylene (B1212753) groups of the phenylethoxy chain would appear as two distinct triplets due to coupling with each other. The phenyl group at the end of the ether chain would show signals in the aromatic region.

Predicted ¹H NMR Data A detailed experimental spectrum is not available. The following table represents predicted chemical shifts (δ) and multiplicities based on the compound's structure.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.8 | Singlet (s) | 1H |

| Aromatic (Benzaldehyde ring) | ~6.9 - 7.5 | Multiplets (m) | 3H |

| Aromatic (Phenyl ring) | ~7.2 - 7.4 | Multiplets (m) | 5H |

| Methylene (-OCH₂-) | ~4.2 | Triplet (t) | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Methylene (-CH₂Ph) | ~3.1 | Triplet (t) | 2H |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 16 distinct carbon signals would be expected, as there are no elements of symmetry that would make any carbons chemically equivalent. Key signals would include the carbonyl carbon of the aldehyde group at a very high chemical shift (downfield), carbons of the two aromatic rings, the methoxy carbon, and the two methylene carbons of the ether linkage.

Predicted ¹³C NMR Data A detailed experimental spectrum is not available. The following table represents predicted chemical shifts (δ) based on the compound's structure.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) |

| Aldehyde (C=O) | ~191 |

| Aromatic C-O | ~150-155 |

| Aromatic C-O | ~148-152 |

| Aromatic C-H | ~110-130 |

| Aromatic C-C | ~125-140 |

| Methylene (-OCH₂) | ~70 |

| Methoxy (-OCH₃) | ~56 |

| Methylene (-CH₂Ph) | ~36 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

LC/MS and LC-MS/MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to confirm the molecular weight of this compound. In a typical analysis, the compound would be protonated to form the [M+H]⁺ ion. For this compound (C₁₆H₁₆O₃), the monoisotopic mass is 256.11 g/mol . Therefore, a prominent ion at m/z 257.12 would be expected in the mass spectrum.

Tandem mass spectrometry (LC-MS/MS) could be employed to further investigate the structure by inducing fragmentation of the parent ion. This would likely involve the cleavage of the ether bond, leading to characteristic fragment ions.

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. For aromatic aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). miamioh.edu A major fragmentation pathway for this compound would be the cleavage of the C-C bond between the oxygen and the ethyl group of the phenylethoxy side chain, a characteristic fragmentation for ethers. This would likely lead to a stable tropylium (B1234903) ion or related fragments from the phenylethyl moiety.

Predicted EI-MS Fragmentation Experimental data is not available. The table below lists plausible fragments based on the known fragmentation patterns of similar structures.

Interactive Table: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Possible Fragment Identity |

| 256 | Molecular Ion [M]⁺ |

| 255 | [M-H]⁺ |

| 151 | [M - C₇H₇O]⁺ (Loss of phenoxyethyl radical) |

| 105 | [C₇H₅O]⁺ (Phenyloxonium ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency.

The FTIR spectrum of this compound would display several key absorption bands confirming its structure. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde would be prominent. The spectrum would also show characteristic peaks for the aromatic C-H stretching, C=C stretching within the aromatic rings, and the C-O stretching of the ether and methoxy groups.

Predicted FTIR Data Experimental data is not available. The table below lists the expected absorption bands and their corresponding vibrational modes.

Interactive Table: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1700 | C=O Stretch | Aldehyde |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1150 | C-O Stretch | Alkyl Ether |

| ~1030 | C-O Stretch | Methoxy |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific chemical bonds.

The most prominent peaks are predicted based on the compound's structure, which includes an aldehyde, a methoxy group, an ether linkage, and two phenyl rings. The key vibrational modes expected are:

Aldehyde C-H Stretch : Two distinct, weak to medium bands are expected around 2850-2750 cm⁻¹.

Carbonyl (C=O) Stretch : A strong, sharp absorption band is characteristic of the aldehyde group, typically appearing in the region of 1700-1680 cm⁻¹. This is one of the most identifiable peaks in the spectrum.

Aromatic C=C Stretch : Multiple sharp, medium-intensity bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹ due to the vibrations of the carbon-carbon bonds within the two phenyl rings.

C-O-C Ether Stretch : The aryl-alkyl ether linkage and the methoxy group would produce strong C-O stretching bands. The asymmetric stretch is typically found around 1275-1200 cm⁻¹, while the symmetric stretch appears near 1075-1020 cm⁻¹.

Aromatic C-H Bending : Out-of-plane (o.o.p.) bending vibrations for the substituted benzene (B151609) rings would appear as strong bands in the 900-675 cm⁻¹ region, and their exact position can help infer the substitution pattern of the rings.

These characteristic frequencies allow for the qualitative confirmation of the compound's functional group composition.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Aldehyde | C=O Stretch | 1700 - 1680 | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium |

| Ether (Aryl-Alkyl) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Ether (Aryl-Alkyl) | Symmetric C-O-C Stretch | 1075 - 1020 | Strong |

| Aromatic | C-H Out-of-Plane Bend | 900 - 675 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects changes in the polarizability of a molecule's electron cloud during vibration. For this compound, Raman spectroscopy would be particularly sensitive to the non-polar and symmetric components of the molecule.

Key features expected in the Raman spectrum include:

Aromatic Ring Vibrations : The symmetric "ring-breathing" mode of the phenyl rings would produce a very strong and sharp signal, typically around 1000 cm⁻¹. The various C=C stretching modes within the rings (around 1600 cm⁻¹) are also strong Raman scatterers.

Carbonyl C=O Stretch : The aldehyde's carbonyl stretch, while strong in the IR, would likely be weaker and appear around 1700-1680 cm⁻¹.

Aliphatic C-H Stretches : The C-H vibrations of the methoxy and ethoxy bridge groups would be visible in the 3000-2800 cm⁻¹ region.

While FT-IR is more effective for identifying polar functional groups like the carbonyl and ether linkages, Raman spectroscopy provides superior information on the molecule's carbon skeleton, especially the aromatic systems.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophores present: the substituted benzaldehyde ring and the second phenyl ring.

Two main types of electronic transitions are expected:

π → π* Transitions : These are high-energy, high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the aromatic rings and the C=O double bond. These transitions are expected to produce strong absorption bands, likely below 300 nm.

n → π* Transitions : This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron (from one of the oxygen atoms) to the π* anti-bonding orbital of the carbonyl group. This transition typically results in a weaker absorption band at a longer wavelength, often above 300 nm.

The presence of auxochromes, such as the methoxy (-OCH₃) and phenylethoxy (-OCH₂CH₂Ph) groups, on the benzaldehyde ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzaldehyde. This is due to the electron-donating nature of the oxygen atoms, which extends the conjugated system. ibm.com

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Aromatic Rings, C=O | < 300 nm | High |

| n → π | C=O | > 300 nm | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield:

Atomic Coordinates : The exact position of every non-hydrogen atom in the crystal's unit cell.

Bond Lengths and Angles : Precise measurements of all bond lengths (e.g., C=O, C-O, C-C) and angles, confirming the molecular geometry. For example, analysis of related structures like 4-methoxybenzaldehyde (B44291) has been used to validate computational models. mdpi.com

Intermolecular Interactions : Details on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like C-H···O hydrogen bonds or π-π stacking between aromatic rings.

This technique provides an unambiguous structural proof that is unparalleled by other analytical methods.

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation method with a detection method, offering powerful analytical capabilities for complex samples. nih.govajpaonline.com For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable hyphenated technique. ijarnd.comchemijournal.com

The process involves two stages:

Gas Chromatography (GC) : A sample containing the compound is vaporized and passed through a long capillary column. The compound is separated from other components in the mixture based on its volatility and interaction with the column's stationary phase. Its retention time—the time it takes to travel through the column—is a characteristic identifier under specific conditions.

Mass Spectrometry (MS) : As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). This process generates a molecular ion (M⁺) and a series of fragment ions.

The mass spectrum provides two critical pieces of information:

Molecular Weight : The molecular ion peak would confirm the molecular weight of the compound. For this compound (C₁₆H₁₆O₃), the monoisotopic mass is 256.11 g/mol . epa.gov

Fragmentation Pattern : The pattern of fragment ions serves as a molecular "fingerprint." Expected fragments would arise from the cleavage at the ether linkages and adjacent to the phenyl rings, providing conclusive structural evidence.

GC-MS is invaluable for both identifying the compound in a mixture and confirming its structure. nih.gov

Computational and Theoretical Investigations of 3 Methoxy 4 2 Phenylethoxy Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine optimized geometries, electronic properties, and spectroscopic parameters. ejosat.com.tr The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that often yields results in good agreement with experimental data for organic molecules. nih.govresearchgate.net

Before predicting any properties, the most stable three-dimensional arrangement of the atoms in 3-Methoxy-4-(2-phenylethoxy)benzaldehyde must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the lowest energy on the potential energy surface. pjbmb.org.pk For flexible molecules like this one, which contains several rotatable single bonds, a conformational analysis is essential. This analysis explores different spatial orientations (conformers) to identify the global minimum energy structure. researchgate.netufms.br

Studies on similar molecules, such as chalcones derived from vanillin (B372448), have shown that different conformers (e.g., s-cis vs. s-trans) can have varying degrees of stability due to hyperconjugative interactions and steric hindrance. ufms.br For this compound, key dihedral angles, such as those involving the phenylethoxy group and the benzaldehyde (B42025) plane, would be systematically varied to map the conformational landscape. The optimized geometric parameters (bond lengths and angles) for the most stable conformer are often compared with experimental data from X-ray crystallography of related structures to validate the chosen computational method. nih.govnih.gov

Table 1: Example of Calculated Structural Parameters for a Benzaldehyde Derivative using DFT (Note: This table is illustrative, based on typical results for similar molecules, as specific published data for the title compound is not available.)

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental (X-ray) |

| Bond Length | C=O (aldehyde) | 1.215 Å | 1.210 Å |

| Bond Length | C-C (ring) | 1.390 - 1.410 Å | 1.385 - 1.405 Å |

| Bond Angle | C-CH=O | 124.5° | 124.2° |

| Dihedral Angle | C-O-C-C | 178.5° (anti-periplanar) | 179.0° |

Once the optimized geometry is obtained, DFT calculations can predict various spectroscopic properties. The calculation of harmonic vibrational frequencies is particularly valuable for interpreting experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com Each calculated vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsional vibrations within the molecule. Comparing the predicted spectrum with an experimental one allows for a detailed and confident assignment of the observed spectral bands. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. nih.gov This helps in understanding the color and photochemical properties of the compound. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: Data is representative of analyses on related benzaldehyde compounds.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν(C=O) | Aldehyde | 1705 | 1698 |

| ν(C-H) | Aldehyde | 2850 | 2845 |

| ν(C-O-C) | Ether | 1260 | 1255 |

| ν(C=C) | Aromatic Ring | 1590 | 1588 |

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy corresponds to its ability to accept electrons (electrophilicity). dergipark.org.tryoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.gov

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: These parameters are calculated from HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO) and provide a quantitative measure of reactivity based on FMO theory.)

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character of a molecule. |

Molecules with a small HOMO-LUMO gap often exhibit intramolecular charge transfer (ICT), where electronic charge is transferred from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. nih.gov This property is fundamental to the design of materials with significant nonlinear optical (NLO) properties. NLO materials have applications in optical communications, data storage, and laser technology.

DFT calculations can predict NLO properties by computing the dipole moment (μ), polarizability (α), and, most importantly, the first static hyperpolarizability (β₀). A large β₀ value indicates a strong NLO response. ejosat.com.tr For this compound, the presence of the electron-donating methoxy (B1213986) and phenylethoxy groups and the electron-withdrawing aldehyde group could facilitate ICT, potentially leading to NLO activity. The calculated β₀ value is often compared to that of a standard NLO material, such as urea, to gauge its potential. ejosat.com.tr

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. This analysis is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites of negative electrostatic potential. They are attractive to electrophiles and represent likely sites for protonation and coordination with Lewis acids. In this compound, the oxygen atom of the aldehyde carbonyl group is expected to be the most significant region of negative potential. researchgate.netnih.gov

Positive Regions (Blue): These areas are electron-poor due to the influence of nearby electronegative atoms and represent sites of positive electrostatic potential. They are susceptible to attack by nucleophiles. The hydrogen atom of the aldehyde group and some of the aromatic protons are expected to be in regions of positive potential. nih.gov

The MEP map provides a clear and intuitive guide to the molecule's reactivity, complementing the insights gained from FMO analysis. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution, intramolecular interactions, and charge delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions is a key indicator of the strength of electron delocalization, also known as hyperconjugation.

While specific NBO analysis data for this compound is not available in the reviewed literature, studies on structurally similar molecules, such as 4-hydroxy-3-methoxy-benzaldehyde oxime (hmboH), provide insight into the types of interactions that are likely significant. researchgate.net For hmboH, NBO analysis revealed significant stability arising from hyperconjugative interactions and charge delocalization. researchgate.net These interactions typically involve the delocalization of lone pair (LP) electrons from oxygen atoms to anti-bonding orbitals (π* or σ) of adjacent bonds, as well as π-π interactions within the aromatic rings. researchgate.netmdpi.com

For this compound, it can be hypothesized that NBO analysis would reveal significant intramolecular interactions contributing to its stability. These would likely include:

Delocalization from the lone pairs of the methoxy oxygen (O-CH3) and the ether oxygen (O-CH2) to the π* orbitals of the benzaldehyde ring.

Interactions between the π orbitals of the benzaldehyde ring and the phenylethoxy group's phenyl ring.

Hyperconjugative interactions involving the C-H and C-C σ bonds of the ethoxy bridge.

A hypothetical table of the most significant donor-acceptor interactions for this compound, based on principles from related studies, is presented below. The E(2) values represent the stabilization energy, with higher values indicating stronger interactions.

Table 1: Hypothetical Major NBO Donor-Acceptor Interactions for this compound (Note: This data is illustrative and not from direct experimental or computational studies on the target molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of Methoxy | π* (C-C) of Benzene (B151609) Ring | High | n → π* |

| LP (O) of Ether Linkage | σ* (C-C) of Benzene Ring | Moderate | n → σ* |

| π (C-C) of Benzene Ring | π* (C=O) of Aldehyde | Moderate | π → π* |

| π (C-C) of Phenyl Ring | π* (C-C) of Benzene Ring | Low-Moderate | π → π* |

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions in Research

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like this compound) and a biological target, typically a protein or enzyme. Docking predicts the preferred binding orientation and affinity of the ligand to the receptor's active site, while MD simulations provide insights into the dynamic stability of the ligand-protein complex over time.

Specific molecular dynamics or docking studies for this compound have not been reported in the available scientific literature. However, research on analogous compounds provides a framework for how this molecule might be investigated. For instance, derivatives of 3-methoxy flavone (B191248) have been studied for their interaction with targets like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR), which are relevant in anti-breast cancer research. chemicalbook.com In these studies, docking is used to determine the binding energy (kcal/mol), with more negative values indicating a stronger interaction. chemicalbook.com

Should this compound be investigated for a specific biological activity, the research would likely follow these steps:

Target Identification: A protein or enzyme relevant to the disease or biological process of interest would be selected.

Molecular Docking: The compound would be docked into the active site of the target protein to predict its binding mode and affinity. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, would be identified.

Molecular Dynamics Simulations: The most promising docked pose would be subjected to MD simulations to assess the stability of the complex. The root-mean-square deviation (RMSD) of the protein and ligand would be monitored to see if the complex remains stable or dissociates.

The findings from such studies are crucial for structure-activity relationship (SAR) analysis, guiding the design of more potent and selective derivatives. mdpi.com

Table 2: Illustrative Data from a Hypothetical Docking Study of this compound (Note: This data is for illustrative purposes only and does not represent results from an actual study.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Enzyme X | -8.5 | TYR 23, SER 45 | Hydrogen Bond |

| PHE 101, LEU 104 | Hydrophobic | ||

| Receptor Y | -7.2 | ASP 88 | Hydrogen Bond |

Applications of 3 Methoxy 4 2 Phenylethoxy Benzaldehyde and Its Analogues in Chemical and Biochemical Research

Role as an Organic Synthesis Intermediate

3-Methoxy-4-(2-phenylethoxy)benzaldehyde and its related structures serve as crucial building blocks in organic synthesis. The aldehyde functional group is particularly amenable to a variety of chemical transformations, allowing for the construction of more complex molecules. A common synthetic route to produce such benzaldehyde (B42025) derivatives involves the Williamson etherification of a corresponding hydroxybenzaldehyde, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), with a suitable alkyl halide. mdpi.comorientjchem.org For instance, the reaction of vanillin with phenacyl bromide derivatives under basic conditions is a well-established method. mdpi.com

The aldehyde group can readily undergo reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, which are pivotal in creating diverse chemical libraries. mdpi.comnih.gov For example, vanillin and its derivatives are extensively used as precursors in the synthesis of Schiff bases, which have shown a broad spectrum of biological activities and are employed in the development of protein and enzyme mimics. nih.gov The synthesis of chalcone (B49325) derivatives, which are known for their wide range of bioactive properties, often utilizes vanillin-type aldehydes as starting materials. mdpi.com The versatility of these compounds as intermediates makes them indispensable in the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals. mdpi.comnih.gov

Utility in Drug Discovery and Medicinal Chemistry Research

The 3-methoxy-4-alkoxybenzaldehyde scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. mdpi.comjddtonline.infobohrium.com Its derivatives have been extensively investigated for various therapeutic applications, including the development of anticancer and anti-inflammatory agents. mdpi.comnih.gov

Precursors for Lead Compound Development

The structural framework of this compound and its analogues is a fertile ground for the development of lead compounds in drug discovery. The ability to readily modify the aldehyde and the alkoxy substituents allows for the systematic exploration of structure-activity relationships (SAR). For example, derivatives of vanillin are used to synthesize compounds with enhanced bioavailability and targeted delivery. mdpi.comjddtonline.info

A notable example is the use of 4-benzyloxy-3-methoxybenzaldehyde (B140485) in the synthesis of neurotrophic agents like (-)-talaumidin and in the preparation of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid. bohrium.com Furthermore, vanillin derivatives have been used as precursors for the synthesis of various heterocyclic compounds, including pyrimidines, quinoxalines, imidazoles, and thiazoles, which are known to possess a wide array of pharmacological activities. jddtonline.info

Investigation of Inhibitory Activities on Biological Targets

Derivatives of the 3-methoxy-4-alkoxybenzaldehyde scaffold have been the subject of numerous studies investigating their inhibitory effects on various biological targets. A significant area of research is their potential as enzyme inhibitors. For instance, benzyloxybenzaldehyde derivatives have been designed and synthesized as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and associated with poor treatment outcomes. nih.gov In one study, two compounds with a benzyloxybenzaldehyde scaffold, ABMM-15 and ABMM-16, were identified as potent and selective inhibitors of ALDH1A3 with IC50 values of 0.23 µM and 1.29 µM, respectively. nih.gov

Moreover, vanillin itself has been shown to inhibit inflammatory mediators by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov The inhibitory potential of these compounds extends to other enzyme classes as well. For example, some benzaldehyde derivatives have been explored for their inhibitory activity against phosphodiesterase 5 (PDE5). nih.gov

Table 1: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3 nih.gov

| Compound | ALDH1A3 IC50 (µM) |

| ABMM-15 | 0.23 |

| ABMM-16 | 1.29 |

This table is based on data for benzyloxybenzaldehyde derivatives, which are analogues of this compound.

Scaffold for Antiproliferative Agent Development

The 3-methoxy-4-alkoxybenzaldehyde core is a prominent scaffold for the development of novel antiproliferative agents. mdpi.comjddtonline.infonih.gov Vanillin and its derivatives have demonstrated anticancer activity against various cancer cell lines, including those of the breast, colon, and lung. mdpi.com The anticancer effects are often attributed to their ability to induce apoptosis, inhibit cell migration, and affect key signaling pathways such as the NF-κB and MAPK pathways. mdpi.comnih.gov

For instance, a study on dimeric scaffolds produced from the reaction of harmaline (B1672942) and vanillin showed potent inhibitory activity against various human cancer cell lines, with some analogues exhibiting IC50 values in the low micromolar range. nih.gov Another study reported the synthesis of N'-substituted 2,4-dihydroxybenzothiohydrazides, which are structurally related to benzaldehyde derivatives, and found that some of these compounds displayed antiproliferative potency similar to that of cisplatin. nih.gov The development of halolactones derived from vanillin has also yielded compounds with selective antiproliferative activity against cancer cells. elifesciences.org

Table 2: Antiproliferative Activity of a Dimeric Harmaline-Vanillin Analog nih.gov

| Cell Line | IC50 (µM) |

| Human Cancer Cell Line A | 0.6 - 2 |

| Human Cancer Cell Line B | 0.6 - 2 |

This table presents data for a derivative synthesized from vanillin, an analogue of this compound.

Research Tools for Biochemical Studies

Beyond their therapeutic potential, this compound and its analogues are valuable as research tools for elucidating complex biochemical processes.

Enzyme Activity and Protein Interaction Probes

While direct evidence for this compound as a biochemical probe is limited, the inherent properties of the benzaldehyde scaffold suggest its potential in this area. Aldehyde-reactive probes are used to detect and quantify aldehydes in biological systems, which can be indicative of cellular processes like DNA damage. thermofisher.com The development of fluorescent probes for aldehydes often relies on the selective reaction of a bioorthogonal moiety with the aldehyde to produce a fluorescent signal. rsc.org

The benzaldehyde group can be modified to incorporate fluorophores or other reporter groups, transforming the molecule into a probe for studying enzyme activity or protein interactions. For example, the reactivity of the aldehyde group can be exploited to covalently label the active site of certain enzymes, allowing for the study of enzyme kinetics and mechanism. nih.gov Furthermore, the development of tunable fluorescent probes based on the reaction of 2-aminothiophenol (B119425) with aldehydes highlights the potential for creating probes from benzaldehyde derivatives for detecting aldehydes in living systems. rsc.org The synthesis of such probes based on the 3-methoxy-4-alkoxybenzaldehyde scaffold could provide valuable tools for investigating the roles of aldehydes in various physiological and pathological processes.

Exploration of Nonlinear Optical (NLO) Material Potential

The investigation into organic molecules for nonlinear optical (NLO) applications has identified compounds with specific structural features as promising candidates. Benzaldehyde derivatives, particularly those incorporated into larger conjugated systems like chalcones, are a significant area of this research. The fundamental principle for a molecule to exhibit NLO properties often relies on a donor-acceptor framework connected by a π-conjugated bridge (a D-π-A system). This structure facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, which is the origin of the nonlinear optical response.

Research into analogous compounds, such as various substituted benzaldehydes and the chalcones derived from them, provides insight into the potential NLO activity of this class of molecules. Chalcones, which are synthesized from benzaldehydes and acetophenones, possess an α,β-unsaturated keto group that acts as a π-conjugated bridge linking two aromatic rings. This structure is highly conducive to delocalization of π-electrons, a key factor for NLO activity. researchgate.netanalis.com.my The efficiency of these materials is often evaluated by measuring their second-order and third-order NLO properties, such as the first-order hyperpolarizability (β) and the third-order nonlinear susceptibility (χ(3)).

Studies on various chalcone derivatives demonstrate that the strategic placement of electron-donating and electron-accepting groups on the phenyl rings can significantly enhance their NLO response. rsc.orgnih.gov For instance, the presence of a methoxy (B1213986) group often contributes to a stronger NLO effect. researchgate.net The exploration of these structure-property relationships is crucial for designing new materials with optimized NLO performance for applications in optical technologies. researchgate.netrsc.org

Detailed Research Findings on Analogous Compounds

Experimental techniques such as the Z-scan method are commonly employed to determine the third-order nonlinear optical properties of these materials. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are also used to predict and understand the NLO behavior of these molecules, often showing good agreement with experimental results. rsc.org

The following table summarizes findings for some chalcone derivatives, illustrating the range of NLO properties observed in compounds structurally related to derivatives of this compound.

| Compound/System | Key Findings | NLO Measurement Technique(s) | Reference |

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | Exhibits significant first-order hyperpolarizability. The methoxy group contributes to the NLO properties. | Hyper-Rayleigh Scattering, Z-scan, DFT | rsc.org |

| 4′-methoxy chalcone derivatives | The nonlinear response increases with the strength of the electron acceptor or donor groups. The third-order susceptibility (χ(3)) is on the order of 10⁻¹³ esu. | Z-scan | researchgate.net |

| Anthracenyl-chalcones | These D-π-A systems show enhanced third-order optical nonlinearity due to strong intramolecular charge transfer. The calculated third-order susceptibility was 1.10 x10⁻⁴ esu. | Z-scan, DFT | nih.gov |

| (E)-1-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one [MPTCPP] | The compound is NLO active with a second harmonic generation (SHG) efficiency three times that of urea. | Kurtz powder SHG test | researchgate.net |

These studies collectively suggest that benzaldehyde derivatives, especially when incorporated into chalcone structures, are a promising class of materials for NLO applications. The specific substitution pattern on the aromatic rings is a critical determinant of the magnitude of the NLO response. Further research on this compound and its derivatives could therefore be a valuable endeavor in the search for new and efficient NLO materials.

Future Perspectives and Advanced Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The primary synthesis of 3-Methoxy-4-(2-phenylethoxy)benzaldehyde and related structures typically relies on established organic chemistry methodologies. A common approach involves the O-alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a suitable electrophile. smolecule.com For the title compound, this would involve reacting vanillin (B372448) with a 2-phenylethyl halide. A similar method is employed for producing related ethers, such as reacting 4-hydroxy-3-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene in the presence of a base like pyridine (B92270) or potassium carbonate. chemicalbook.comnih.gov

Future research should focus on optimizing these syntheses to align with the principles of green chemistry. Key areas for investigation include:

Catalysis: Exploring the use of phase-transfer catalysts to enhance reaction rates and yields while minimizing the use of hazardous organic solvents.

Alternative Energy Sources: Investigating microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Greener Solvents: Evaluating the use of more benign solvent systems, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds like acetonitrile.

By focusing on these areas, future synthetic routes can become more economically viable, environmentally friendly, and efficient.

Elucidation of Comprehensive Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing novel chemical transformations. For the synthesis of this compound via Williamson ether synthesis, the mechanism is understood to proceed through a nucleophilic substitution reaction, where a phenoxide anion formed from vanillin attacks the electrophilic carbon of the alkylating agent. smolecule.com

However, the reactivity of the final molecule itself presents numerous avenues for mechanistic investigation. The aldehyde functional group is a key site for various reactions, including:

Nucleophilic Addition: The electrophilic carbonyl carbon can react with a wide range of nucleophiles. smolecule.com

Condensation Reactions: It can undergo reactions like aldol (B89426) or Knoevenagel condensations to form more complex structures, such as chalcones. smolecule.com

Reduction and Oxidation: The aldehyde can be easily reduced to an alcohol or oxidized to a carboxylic acid. smolecule.com

Future research should aim to provide a more detailed picture of these transformations. Advanced techniques such as in-situ spectroscopic monitoring (e.g., ReactIR, process NMR) combined with kinetic studies can help identify and characterize transient intermediates and transition states. Computational studies, particularly Density Functional Theory (DFT), can be employed to model reaction pathways and calculate activation energies, providing insights that are difficult to obtain experimentally. nih.gov Such comprehensive mechanistic understanding is crucial for optimizing reaction conditions and predicting the behavior of this compound in complex chemical systems.

Rational Design of Derivatives with Tuned Physicochemical Properties

The core structure of this compound serves as an excellent scaffold for the rational design of new molecules with tailored properties. By systematically modifying different parts of the molecule, its electronic, steric, and solubility characteristics can be finely tuned. Research on analogous benzaldehyde (B42025) derivatives demonstrates the feasibility of this approach. Modifications can be targeted at several positions: the aldehyde group, the aromatic rings, or the ether linkage.

Future work should focus on creating a library of derivatives to establish clear structure-property relationships.

Table 1: Potential Derivatives and Their Tuned Properties

| Parent Compound | Derivative Example | Modification | Potential Effect on Physicochemical Properties |

|---|---|---|---|

| This compound | 3-Methoxy-4-(2-(4-nitrophenyl)ethoxy)benzaldehyde | Addition of a nitro group to the phenyl ring. nih.gov | Increases electron-withdrawing character, alters polarity and spectroscopic properties. |

| This compound | 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde | Lengthening the alkyl chain of the ether linkage. sigmaaldrich.com | Increases lipophilicity and conformational flexibility. |

| This compound | 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde | Introduction of a ketone group in the ether linkage. smolecule.comuni.lu | Adds another reactive site, increases polarity, and alters molecular geometry. |

Systematic synthesis and characterization of such derivatives will enable the development of molecules optimized for specific applications, from medicinal chemistry to materials science.

Integration of Advanced Computational Modeling with Experimental Research

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development cycle. For a molecule like this compound, integrating computational modeling with experimental work is a promising future direction. Research on similar molecules has successfully used these approaches. researchgate.net

Key computational methods that should be applied include:

Density Functional Theory (DFT): To calculate optimized geometries, electronic structures, and spectroscopic properties (IR, NMR). researchgate.net This can also be used to investigate reaction mechanisms and predict reactivity. nih.gov

Molecular Docking: To predict the binding affinity and orientation of the molecule and its derivatives within the active sites of biological targets like enzymes or receptors, guiding the design of new bioactive compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a series of derivatives with their experimental activities, enabling the prediction of the properties of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with solvent or within larger systems, such as a polymer matrix or a biological membrane.

Table 2: Application of Computational Tools in Chemical Research

| Computational Method | Objective | Example Application from Related Research |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms. | Used to study the catalytic cycle of lignin (B12514952) peroxidase in the degradation of aromatic compounds. nih.gov |

| Molecular Docking | Predict binding modes to biological targets. | Performed to investigate the binding affinity of ligands with DNA and protein receptors. researchgate.net |

| Structure Refinement | Determine precise molecular geometry from experimental data. | Programs like SHELXL97 used to refine crystal structures from X-ray diffraction data. nih.gov |

By combining the predictive power of these computational tools with targeted experimental validation, research can proceed more efficiently, reducing the time and resources required for discovery.

Exploration of Novel Applications in Materials Science and Chemical Biology

The unique structure of this compound makes it a versatile building block for applications in diverse scientific fields. Its derivatives and precursors have already shown potential in several areas. smolecule.comnih.gov

In Materials Science:

Nonlinear Optical (NLO) Materials: The conjugated π-systems of the aromatic rings suggest potential for NLO applications. Research on related structures like isovanillin (B20041) has shown promise for creating materials for opto-electronics. researchgate.net Derivatives with strong electron-donating and electron-withdrawing groups could exhibit significant NLO properties.

Liquid Crystals: The rod-like shape of the molecule could be exploited in the design of novel liquid crystalline materials. By modifying the length and flexibility of the phenylethoxy tail, the mesophase behavior could be tuned.

Polymers and Resins: The aldehyde group is a handle for polymerization reactions, allowing the incorporation of this moiety into novel polymers, potentially conferring specific thermal, optical, or mechanical properties.

In Chemical Biology:

Scaffolds for Bioactive Compounds: The compound is a precursor for chalcones and Schiff bases, which are classes of compounds known for a wide range of biological activities. smolecule.com The molecule can serve as a scaffold for developing new therapeutic agents.

Schiff Base Ligands: The aldehyde can be readily converted into Schiff bases, which are important ligands in coordination chemistry and have been used to develop mimics of proteins and enzymes. nih.gov

Chemical Probes: Derivatives functionalized with fluorescent tags or reactive groups could be designed as chemical probes to study biological processes or for bio-imaging applications.

Future research should actively explore these avenues by synthesizing targeted derivatives and evaluating their performance in these advanced applications.

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-4-(2-phenylethoxy)benzaldehyde, and how can yield and purity be maximized?

Methodological Answer: The compound can be synthesized via a two-step protocol:

Etherification : React 3-methoxy-4-hydroxybenzaldehyde with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylethoxy group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (typically 70–85%) depends on reaction time, temperature, and stoichiometry of the alkylating agent .

Critical Parameters :

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).

- Purity (>95%) can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm, aromatic protons between δ 6.8–7.5 ppm, and methoxy/phenylethoxy signals at δ 3.7–4.3 ppm .

- ¹³C-NMR : Confirm carbonyl carbon at δ ~190 ppm and ether/methoxy carbons at δ 55–70 ppm .

- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹) and aromatic C-O-C stretches (~1250 cm⁻¹) .

- HRMS : Exact mass (calculated for C₁₆H₁₆O₃: 256.1099) ensures molecular formula validation .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

- Solubility Screening : Test in common solvents (DMSO, ethanol, dichloromethane) via gravimetric analysis. The compound is typically soluble in polar aprotic solvents (e.g., DMSO) but poorly in water .

- Stability Studies :

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Electrophilic Character : The aldehyde group acts as an electrophile, with reactivity modulated by electron-donating methoxy and phenylethoxy groups.

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., hydrazines) under varying pH conditions. Activation energy can be derived from Arrhenius plots .

- DFT Calculations : Optimize transition-state geometries (e.g., Gaussian 09) to predict regioselectivity in condensation reactions .

Q. How can contradictory spectral or bioactivity data be resolved in studies involving this compound?

Methodological Answer:

- Data Cross-Validation :

- Compare NMR/IR data with structurally analogous compounds (e.g., 4-benzyloxy-3-methoxybenzaldehyde) to identify shifts caused by substituent effects .

- Replicate bioassays (e.g., antimicrobial testing) using standardized protocols (CLSI guidelines) to minimize variability .

- X-Ray Crystallography : Resolve ambiguities in molecular conformation by growing single crystals (solvent: ethanol/water) and analyzing diffraction data (e.g., Bruker D8 Venture) .

Q. What strategies optimize this compound’s use as a precursor in heterocyclic synthesis?

Methodological Answer:

- Cyclocondensation : React with hydrazines or amidines to form triazoles or pyrimidines, respectively. For example:

- Triazole Formation : Use NaOCl in ethanol to oxidize hydrazone intermediates (yield: 85–91%) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring-closing reactions .

- Byproduct Analysis : Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry to suppress undesired pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |